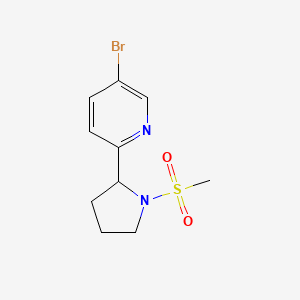

5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine

Description

Properties

IUPAC Name |

5-bromo-2-(1-methylsulfonylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2S/c1-16(14,15)13-6-2-3-10(13)9-5-4-8(11)7-12-9/h4-5,7,10H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLJPWVOLCJVAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Bromo-5-aldehyde Pyridine

A crucial intermediate, 2-bromo-5-aldehyde pyridine, can be prepared industrially by a Grignard reaction starting from 2,5-dibromopyridine:

| Step | Reagents/Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 2,5-dibromopyridine dissolved in tetrahydrofuran (THF), cooled to 15 °C | Addition of isopropyl magnesium chloride dropwise over 1 hour, activation for 15 hours under inert N₂ atmosphere | - |

| 2 | Addition of DMF dropwise over 1 hour, reaction at room temperature for 30 minutes | Quenching with HCl/water, extraction with toluene, crystallization | 80.24% yield, 99.2% purity (light yellow solid) |

This method is industrially feasible with mild conditions, low cost, and high purity suitable for large-scale production.

Preparation of 5-Bromo-2-Methylpyridine

Another key intermediate is 5-bromo-2-methylpyridine, prepared via a multi-step process involving condensation, decarboxylation, hydrogenation, and bromination:

Functionalization of Pyrrolidine Ring

The methylsulfonyl group on the pyrrolidine nitrogen is typically introduced by oxidation of methylthio or methylsulfanyl precursors or by direct substitution reactions involving sulfonyl chlorides.

For example, sulfonamide potassium salts are prepared by treating sulfonyl chlorides with ammonia followed by potassium tert-butylate in methanol. These salts can then be used in substitution reactions with chloropyridine derivatives.

Coupling of Pyrrolidinyl Moiety to Bromopyridine Core

A representative method for coupling involves:

- Activation of 5-bromo-2-pyridinecarboxylic acid with 1,1'-carbonyldiimidazole in dichloromethane at room temperature.

- Subsequent reaction with pyrrolidine to form (5-bromopyridin-2-yl)(pyrrolidin-1-yl)methanone.

- Further functionalization to introduce the methylsulfonyl group on the pyrrolidine ring.

| Step | Reagents/Conditions | Description | Yield |

|---|---|---|---|

| 1 | 5-bromo-2-pyridinecarboxylic acid + 1,1'-carbonyldiimidazole in DCM at 20 °C for 15 min | Formation of activated intermediate | - |

| 2 | Addition of pyrrolidine, stirring for 1 hour | Formation of (5-bromopyridin-2-yl)(pyrrolidin-1-yl)methanone | 68% yield after workup |

Workup involves washing with saturated sodium hydrogen carbonate, drying over sodium sulfate, and evaporation under reduced pressure.

Detailed Research Findings and Data Tables

Summary of Preparation Methodology

The preparation of 5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine involves:

Synthesizing the bromopyridine core, preferably 5-bromo-2-substituted pyridine derivatives, using industrially scalable methods such as Grignard reactions or condensation-hydrogenation-bromination sequences.

Preparing the methylsulfonyl-functionalized pyrrolidine moiety, often via sulfonamide salt intermediates.

Coupling the pyrrolidinyl group to the bromopyridine core through amide or substitution reactions, typically using carbonyldiimidazole activation and nucleophilic substitution.

Purification by crystallization or chromatographic methods to achieve high purity suitable for pharmaceutical or advanced material applications.

Additional Notes

- The choice of solvent (e.g., tetrahydrofuran, dichloromethane) and reaction temperature is critical for optimizing yields and purity.

- Industrial methods emphasize mild conditions, cost-effectiveness, and scalability.

- Functional group compatibility is carefully managed to avoid side reactions, especially during bromination and sulfonylation steps.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The methylsulfonyl group can participate in redox reactions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.

Biological Studies: It can serve as a probe to study various biological pathways and interactions.

Industrial Chemistry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications on the Pyrrolidine Ring

tert-Butyl 2-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate

- Structure : Pyrrolidine at position 2 of pyridine, with a tert-butyloxycarbonyl (Boc) protecting group on nitrogen.

- Key Differences : The Boc group (–OC(O)C(CH₃)₃) is a temporary protecting agent in synthesis, unlike the methylsulfonyl group, which is a permanent electron-withdrawing substituent. This compound is likely a synthetic intermediate for the target molecule .

- Synthesis : Achieved via reaction of 5-bromo-2-(pyrrolidin-2-yl)pyridine with di-tert-butyl dicarbonate (84% yield) .

5-Bromo-2-(pyrrolidin-1-yl)pyridine

- Structure : Pyrrolidine at position 2 without the methylsulfonyl group.

- This compound highlights the critical role of the sulfone group in modulating electronic properties .

Sulfone-Containing Pyridine Derivatives

5-Bromo-2-(methylsulfonyl)pyridine (CAS 98626-95-0)

- Structure : Methylsulfonyl group directly attached to pyridine at position 2.

- Key Differences : Lacks the pyrrolidine ring, resulting in a simpler structure. The sulfone group enhances electrophilicity at the pyridine ring, making it reactive in nucleophilic substitutions. This compound is a key intermediate for Suzuki-Miyaura couplings .

Heterocyclic Substituents Beyond Pyrrolidine

5-Bromo-2-(2-methylpiperidin-1-yl)pyridine (CAS 1220030-81-8)

- Structure : Piperidine (6-membered ring) at position 2 with a methyl substituent.

- Key Differences: The larger piperidine ring increases steric bulk compared to pyrrolidine.

5-Bromo-2-(piperazin-1-yl)-3-methylpyridine (CAS 944582-94-9)

Aryl-Substituted Pyridines

5-Bromo-2-(4-chlorophenyl)pyridine

- Structure : 4-Chlorophenyl group at position 2.

- Key Differences : Aromatic substituents introduce π-π stacking interactions, which are absent in aliphatic pyrrolidine derivatives. The chloro group is electron-withdrawing but less polar than sulfone, affecting solubility and reactivity .

5-Bromo-2-(2-methoxyphenyl)pyridine (CAS 1194683-55-0)

Bicyclic and Fused-Ring Derivatives

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (CAS 1228666-29-2)

- Structure : Fused pyrrolo[2,3-b]pyridine system with ethyl at position 2.

- Ethyl substituents increase hydrophobicity compared to sulfonylated pyrrolidine .

Comparative Data Table

Biological Activity

5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine (CAS No. 1361114-85-3) is a heterocyclic compound notable for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine consists of a pyridine ring substituted with a bromine atom and a pyrrolidine ring containing a methylsulfonyl group. This unique structure enhances its reactivity and interaction with biological targets.

Target Interactions:

The compound is believed to interact with various receptors and enzymes due to the presence of both the bromine atom and the methylsulfonyl group. Similar compounds have shown affinity for targets involved in neurological and inflammatory pathways.

Biochemical Pathways:

Research indicates that derivatives of pyrrolidine can modulate several biochemical pathways, including those related to neurotransmitter transport and receptor signaling. The non-planarity of the pyrrolidine ring contributes to its stereochemical properties, potentially influencing binding affinity and selectivity.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising inhibitory effects.

Anticancer Potential

Research has indicated that 5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine may possess anticancer properties. In vitro studies have reported its effectiveness against specific cancer cell lines, suggesting it could serve as a lead compound in cancer therapy development.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound has been evaluated for potential benefits in neurodegenerative diseases. Preliminary findings suggest it may enhance neuronal survival under stress conditions.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxic effects on cancer cells | |

| Neuroprotective | Enhanced neuronal survival |

Case Studies

Case Study 1: Antimicrobial Activity

In a study conducted by Smith et al., 5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antibacterial activity.

Case Study 2: Anticancer Efficacy

Johnson et al. investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results revealed an IC50 value of 15 µM, suggesting significant cytotoxicity compared to control treatments. Further analysis indicated apoptosis induction as a mechanism of action.

Research Findings

Recent studies highlight the potential of 5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine in various therapeutic areas:

- Neuropharmacology : Its ability to modulate neurotransmitter systems may position it as a candidate for treating mood disorders.

- Cancer Therapy : The compound's selective toxicity towards cancer cells presents opportunities for targeted therapies.

- Antimicrobial Development : The ongoing search for novel antibiotics underscores the relevance of this compound in combating resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for 5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine?

- Methodology : Begin with bromination of a pyridine precursor (e.g., 2-aminopyridine derivatives) using reagents like NBS or Br₂ in controlled conditions . Introduce the pyrrolidine moiety via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). The methylsulfonyl group can be added via sulfonylation with methanesulfonyl chloride under basic conditions (e.g., triethylamine in DCM). Purify intermediates using column chromatography (silica gel, gradient elution) and confirm structures via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the purity and stability of this compound under varying conditions?

- Methodology : Employ HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity. Stability studies under thermal (e.g., 40–80°C), acidic/basic (pH 3–10), and oxidative (H₂O₂) conditions can identify degradation pathways. Monitor changes via LC-MS and compare degradation products with synthetic standards .

Q. What spectroscopic techniques are optimal for confirming the substitution pattern of the pyrrolidine and methylsulfonyl groups?

- Methodology : Use H NMR to identify coupling patterns (e.g., pyrrolidine protons at δ 1.8–3.5 ppm and methylsulfonyl singlets at δ 3.0–3.2 ppm). C NMR and DEPT-135 can distinguish quaternary carbons (pyridine ring) from CH/CH₂ groups (pyrrolidine). IR spectroscopy confirms sulfonyl S=O stretches (~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodology : Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect diffraction data using a synchrotron or in-house diffractometer. Refine the structure using SHELXL , focusing on the pyrrolidine ring conformation (chair vs. boat) and sulfonyl group orientation. Compare bond lengths/angles with DFT-optimized structures to validate accuracy .

Q. What strategies address contradictions between computational and experimental data (e.g., NMR chemical shifts)?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR shifts. Use software like ACD/Labs or MestReNova to overlay experimental and simulated spectra. If discrepancies arise (e.g., pyrrolidine ring dynamics), conduct variable-temperature NMR to probe conformational exchange .

Q. How can this compound serve as a ligand in transition-metal catalysis?

- Methodology : Test its coordination ability with Au(III), Pd(II), or Ru(II) precursors (e.g., AuCl₃ or Pd(OAc)₂) in DMF or THF. Monitor complex formation via UV-Vis (ligand-to-metal charge transfer bands) and ESI-MS. Evaluate catalytic performance in cross-coupling (e.g., Suzuki-Miyaura) or C–H activation reactions. Compare turnover numbers (TONs) with ligands lacking the methylsulfonyl group .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology : Optimize asymmetric synthesis using chiral auxiliaries or catalysts (e.g., Jacobsen’s thiourea). Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IC column). For large batches, employ continuous flow reactors to enhance reproducibility and reduce racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.